molecular formula C9H15IO2 B14260458 Hexanoic acid, 6-iodo-, 2-propenyl ester CAS No. 154565-06-7

Hexanoic acid, 6-iodo-, 2-propenyl ester

Cat. No.: B14260458
CAS No.: 154565-06-7
M. Wt: 282.12 g/mol
InChI Key: PWRGCCJKOPYIKB-UHFFFAOYSA-N
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Description

Hexanoic acid, 6-iodo-, 2-propenyl ester is an organic compound with the molecular formula C9H15IO2 It is an ester derivative of hexanoic acid, where the hydrogen atom at the sixth position is replaced by an iodine atom, and the carboxyl group is esterified with 2-propenyl alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexanoic acid, 6-iodo-, 2-propenyl ester can be synthesized through the esterification of 6-iodohexanoic acid with 2-propenyl alcohol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to drive the reaction to completion. After the reaction, the product is purified through processes such as neutralization, washing, and distillation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of solid acid catalysts can also be explored to enhance the efficiency of the esterification process. The final product is obtained through a series of purification steps, including distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 6-iodo-, 2-propenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hexanoic acid, 6-iodo-, 2-propenyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of hexanoic acid, 6-iodo-, 2-propenyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release hexanoic acid and 2-propenyl alcohol, which can then participate in various biochemical processes. The iodine atom can also play a role in modulating the reactivity and biological activity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexanoic acid, 6-iodo-, 2-propenyl ester is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom can influence the compound’s reactivity, making it suitable for specific synthetic applications and potentially enhancing its biological activity compared to non-iodinated analogs .

Properties

CAS No.

154565-06-7

Molecular Formula

C9H15IO2

Molecular Weight

282.12 g/mol

IUPAC Name

prop-2-enyl 6-iodohexanoate

InChI

InChI=1S/C9H15IO2/c1-2-8-12-9(11)6-4-3-5-7-10/h2H,1,3-8H2

InChI Key

PWRGCCJKOPYIKB-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)CCCCCI

Origin of Product

United States

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